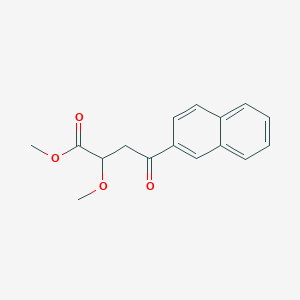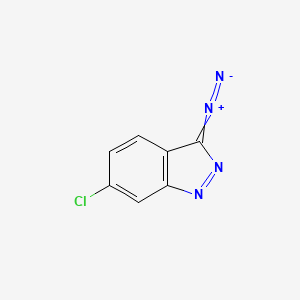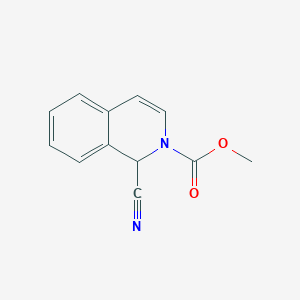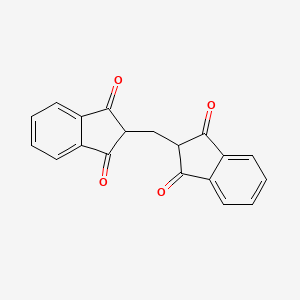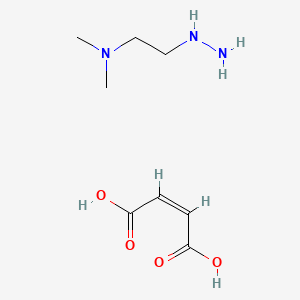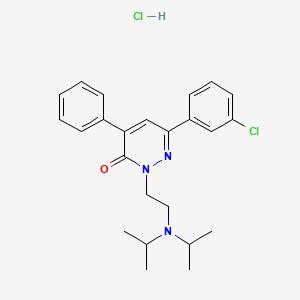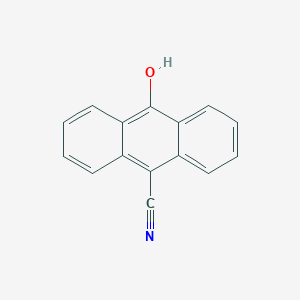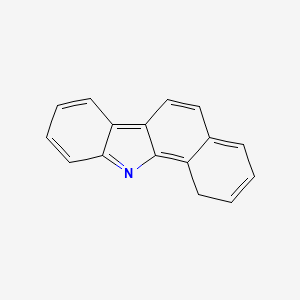![molecular formula C13H14N2OS2 B14716132 1-Morpholin-4-yl-2-thieno[2,3-b]pyridin-5-ylethanethione CAS No. 21344-34-3](/img/structure/B14716132.png)
1-Morpholin-4-yl-2-thieno[2,3-b]pyridin-5-ylethanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Morpholin-4-yl-2-thieno[2,3-b]pyridin-5-ylethanethione is a heterocyclic compound that features a morpholine ring, a thienopyridine core, and an ethanethione group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Morpholin-4-yl-2-thieno[2,3-b]pyridin-5-ylethanethione typically involves the reaction of 3-amino-1-thioxo-1,5,6,7-tetrahydrocyclopenta[c]thio-pyran-4-carbonitrile with morpholine through a Dimroth rearrangement . This method provides a straightforward approach to obtaining the desired compound with high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic synthesis and large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing scalable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-Morpholin-4-yl-2-thieno[2,3-b]pyridin-5-ylethanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or thienopyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-Morpholin-4-yl-2-thieno[2,3-b]pyridin-5-ylethanethione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics.
Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-Morpholin-4-yl-2-thieno[2,3-b]pyridin-5-ylethanethione involves its interaction with specific molecular targets. The thienopyridine core can interact with enzymes and receptors, modulating their activity. The morpholine ring enhances the compound’s solubility and bioavailability, while the ethanethione group can participate in redox reactions, affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Thienopyridine Derivatives: Compounds like 4-cyano-1-morpholin-4-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-3-thione share structural similarities and exhibit similar biological activities.
Benzo[4,5]thieno[2,3-b]pyridine Derivatives: These compounds are used as host materials for organic light-emitting diodes and have high triplet energy.
Uniqueness
1-Morpholin-4-yl-2-thieno[2,3-b]pyridin-5-ylethanethione is unique due to its combination of a morpholine ring, thienopyridine core, and ethanethione group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Número CAS |
21344-34-3 |
|---|---|
Fórmula molecular |
C13H14N2OS2 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
1-morpholin-4-yl-2-thieno[2,3-b]pyridin-5-ylethanethione |
InChI |
InChI=1S/C13H14N2OS2/c17-12(15-2-4-16-5-3-15)8-10-7-11-1-6-18-13(11)14-9-10/h1,6-7,9H,2-5,8H2 |
Clave InChI |
GUGLHOBMOBNJHV-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=S)CC2=CN=C3C(=C2)C=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


